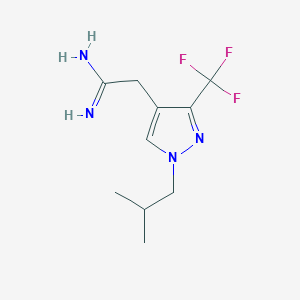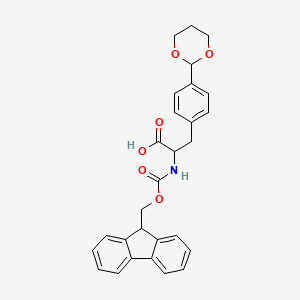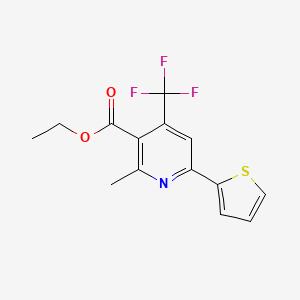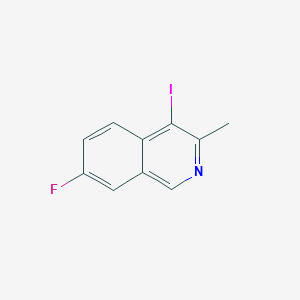
7-Fluoro-4-iodo-3-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-4-iodo-3-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines but with the nitrogen atom located at a different position in the ring system. The incorporation of fluorine and iodine atoms into the isoquinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research .
Vorbereitungsmethoden
The synthesis of 7-Fluoro-4-iodo-3-methylisoquinoline involves several steps, typically starting with the preparation of the isoquinoline core. Common synthetic routes include cyclization reactions, nucleophilic substitutions, and cross-coupling reactions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
7-Fluoro-4-iodo-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-4-iodo-3-methylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Fluorinated isoquinolines are explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 7-Fluoro-4-iodo-3-methylisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, fluorinated isoquinolines have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their function. The presence of fluorine and iodine atoms can enhance these interactions through electronic effects and steric hindrance .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Fluoro-4-iodo-3-methylisoquinoline include other fluorinated and iodinated isoquinolines. These compounds share a similar core structure but differ in the position and type of substituents. For example:
7-Fluoro-4-chloroisoquinoline: Similar structure but with a chlorine atom instead of iodine.
7-Fluoro-4-bromoisoquinoline: Similar structure but with a bromine atom instead of iodine.
7-Fluoro-3-methylisoquinoline: Lacks the iodine atom but retains the fluorine and methyl groups.
The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H7FIN |
|---|---|
Molekulargewicht |
287.07 g/mol |
IUPAC-Name |
7-fluoro-4-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-10(12)9-3-2-8(11)4-7(9)5-13-6/h2-5H,1H3 |
InChI-Schlüssel |
HRKMLAUKFLZNBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2C=C(C=CC2=C1I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


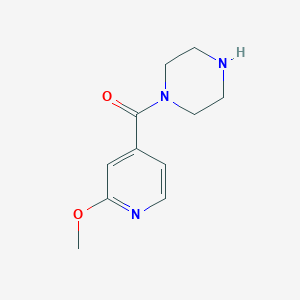
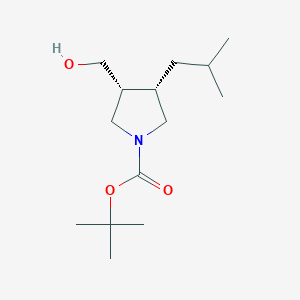
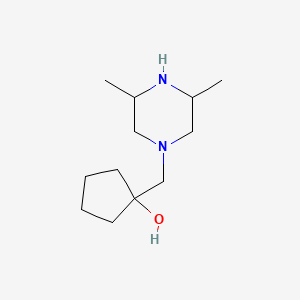
![(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13336021.png)
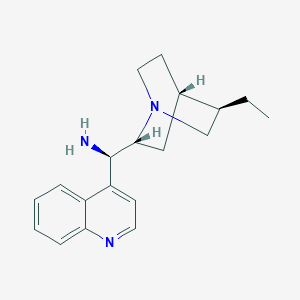
![5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13336039.png)
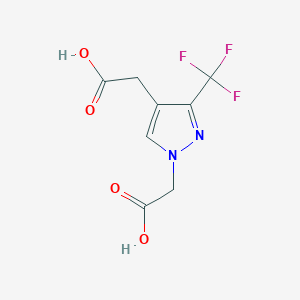
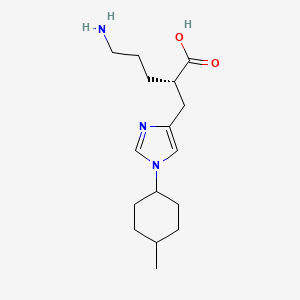
![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)
